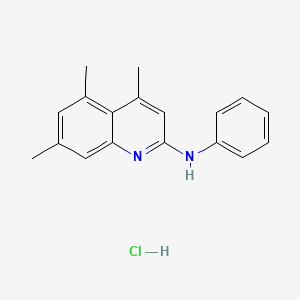![molecular formula C12H19NO3 B5090454 (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine](/img/structure/B5090454.png)
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine, also known as MPEA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MPEA is a derivative of 2-(2-methoxyphenoxy)ethylamine, which is a precursor compound for the synthesis of numerous biologically active molecules.
作用機序
The exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine is not fully understood. However, it has been reported to act as a modulator of the immune response and to inhibit the production of pro-inflammatory cytokines. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification enzymes. Furthermore, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been shown to have beneficial effects on various physiological systems. It has been reported to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of numerous diseases. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been reported to improve cognitive function and protect against neurodegeneration. Additionally, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been shown to have a protective effect on the cardiovascular system by reducing blood pressure and improving lipid metabolism.
実験室実験の利点と制限
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has several advantages for laboratory experiments. It is relatively easy to synthesize and is commercially available. (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has also been reported to have low toxicity and is well-tolerated in animal studies. However, there are some limitations to the use of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine in laboratory experiments. For example, its solubility in water is limited, which may pose challenges in certain experiments. Additionally, the exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine is not fully understood, which may limit its applications in certain research areas.
将来の方向性
There are several future directions for research on (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine. One area of interest is the development of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine-based drugs for the treatment of neurodegenerative diseases. Another potential application is the development of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine-based antibiotics. Additionally, further studies are needed to elucidate the exact mechanism of action of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine and to identify its molecular targets. Finally, the development of new synthesis methods for (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine and its derivatives may lead to the discovery of new biological activities and applications.
合成法
The synthesis of (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine involves the reaction of 2-(2-methoxyphenoxy)ethanol with 2-(chloromethyl)oxirane in the presence of a base such as potassium carbonate. The reaction proceeds through the formation of an epoxide intermediate, which then undergoes nucleophilic substitution by the amine group of 2-(2-methoxyphenoxy)ethylamine to form (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine. This method has been reported to yield (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine in good to excellent yields.
科学的研究の応用
(2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. It has also been shown to possess neuroprotective effects and has potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, (2-methoxyethyl)[2-(2-methoxyphenoxy)ethyl]amine has been reported to exhibit antibacterial and antifungal activities, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
2-methoxy-N-[2-(2-methoxyphenoxy)ethyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-14-9-7-13-8-10-16-12-6-4-3-5-11(12)15-2/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAJFWRBRUWOPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNCCOC1=CC=CC=C1OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(2-methoxyphenoxy)ethyl]ethanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5090391.png)
![7-fluoro-N,3-dimethyl-N-[(3-methyl-4-pyridinyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B5090392.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-4-methylbenzamide](/img/structure/B5090410.png)


![1'-[(4-methoxy-1-naphthyl)methyl]-1,4'-bipiperidine dihydrochloride](/img/structure/B5090422.png)
![2-[benzyl(4-bromobenzyl)amino]ethanol hydrochloride](/img/structure/B5090426.png)
![4-[3-(4-chloro-3-ethylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B5090429.png)


![3-anilino-2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5090446.png)
![N-(2,2,6,6-tetramethyl-4-piperidinyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B5090451.png)
![ethyl 1-[1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxylate](/img/structure/B5090466.png)